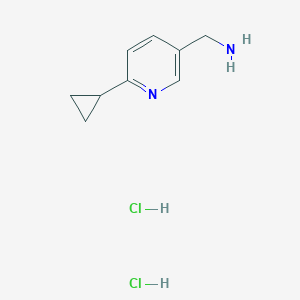

(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(6-cyclopropylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-5-7-1-4-9(11-6-7)8-2-3-8;;/h1,4,6,8H,2-3,5,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVCTVSPMHHDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride involves several steps. One common method includes the reaction of cyclopropylamine with 3-pyridinecarboxaldehyde to form the intermediate (6-Cyclopropylpyridin-3-yl)methanamine. This intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Medicine: As a potential therapeutic agent in drug development.

Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride include:

- 6-Bromopyridine-3-methanol

- 2-Bromo-5-(hydroxymethyl)pyridine

- 2-Substituted-6-methyl-2,3-dihydropyridinones .

Uniqueness

What sets (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride apart from these similar compounds is its unique cyclopropyl group attached to the pyridine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with molecular targets, making it valuable for specific research and industrial applications .

Biological Activity

(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, with the CAS number 2251053-29-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a cyclopropyl group and an amine functional group. The synthesis typically involves multi-step organic reactions, including the formation of the pyridine ring through cyclization processes and subsequent functionalization to introduce the cyclopropyl moiety.

General Synthetic Route:

- Pyridine Formation: The initial step involves the condensation of appropriate precursors to form the pyridine ring.

- Cyclopropyl Introduction: Cyclopropyl groups can be introduced via nucleophilic substitution or other functionalization methods.

- Dihydrochloride Salt Formation: The final product is converted into its dihydrochloride salt for enhanced solubility and stability.

Antimicrobial Properties

Research has indicated that (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Neuropharmacological Effects

Studies have suggested that this compound may interact with neurotransmitter systems, particularly cholinergic receptors. It has been evaluated for its potential as a cognitive enhancer or in the treatment of neurodegenerative diseases.

Mechanism of Action:

- Receptor Interaction: The compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.

- Enzyme Inhibition: It may also inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic transmission.

Case Studies

-

Antidepressant-Like Effects:

A study conducted on animal models demonstrated that administration of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant-like effects. The results were statistically significant (p < 0.05) when compared to control groups . -

Neuroprotective Studies:

In another research effort, this compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death in neuronal cultures exposed to harmful agents, supporting its role in neuroprotection .

Comparative Analysis

The following table summarizes the biological activities of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride compared to similar compounds:

| Compound | Antimicrobial Activity | Neuropharmacological Effects | Other Activities |

|---|---|---|---|

| (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride | Yes | Yes | Antidepressant-like |

| Related Pyridine Derivative A | Moderate | No | None |

| Related Pyridine Derivative B | Yes | Yes | Neuroprotective |

Q & A

Basic Research Questions

Q. What synthetic routes are established for (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic cross-coupling reactions. For example, pyridine derivatives often undergo methoxylation or cyclopropanation using Pd-catalyzed conditions . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Purity (>98%) is achieved via recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, 1.0 mL/min flow, UV detection at 254 nm) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm cyclopropyl and pyridinyl proton environments (δ 1.0–1.5 ppm for cyclopropyl CH₂; δ 8.0–8.5 ppm for pyridine protons) .

- HPLC-MS : Electrospray ionization (ESI+) to verify molecular ion peaks ([M+H]⁺) and assess purity .

- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What are the known stability profiles and recommended storage conditions?

- Methodological Answer : Hydrochloride salts typically require desiccated storage at –20°C to prevent hygroscopic degradation . For short-term use, room temperature (RT) storage in amber vials under nitrogen is acceptable if stability is confirmed via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. While no acute hazards are reported for structurally similar compounds, assume potential irritancy. Spills require neutralization with 5% acetic acid and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data under varying experimental conditions?

- Methodological Answer : Conduct comparative studies using standardized buffers (e.g., PBS pH 7.4, simulated gastric fluid). For solubility discrepancies, use shake-flask methods with HPLC quantification. For stability, employ forced degradation (UV light, oxidative H₂O₂) and LC-MS to identify degradation products . Reference control compounds with documented stability (e.g., pyridine derivatives stored at –20°C) to validate experimental conditions .

Q. What experimental designs are suitable for assessing the compound’s biological activity while controlling for confounding variables?

- Methodological Answer : Use a randomized block design with split-plot arrangements (e.g., dose-response as main plots, cell lines as subplots). Include negative controls (vehicle-only) and reference standards (e.g., known kinase inhibitors). Replicate experiments ≥4 times to ensure statistical power (α=0.05, β=0.2) . Normalize data to protein content (Bradford assay) to mitigate variability .

Q. How can computational modeling predict the compound’s environmental fate, and what experimental validations are required?

- Methodological Answer :

- In Silico Tools : Use EPI Suite to estimate biodegradation (BIOWIN), soil adsorption (KOC), and aquatic toxicity (ECOSAR).

- Experimental Validation : Perform OECD 301F biodegradation tests (28-day aerobic conditions) and LC-MS/MS to track metabolite formation . Compare predicted vs. observed half-lives in environmental matrices (water, soil) .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during synthesis?

- Methodological Answer :

- Process Controls : Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy.

- Quality Metrics : Enforce strict specifications for residual solvents (GC-MS) and heavy metals (ICP-MS).

- DoE Optimization : Use a central composite design to evaluate critical parameters (e.g., stoichiometry, temperature) and identify robust operating ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.